METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a cyanoprop-2-enoyl group, and a chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenylmethanol with 3-bromophenylacetonitrile to form an intermediate, which is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanoprop-2-enoyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{3-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[(E)-3-[3-(phenylmethoxy)phenyl]-2-cyanoprop-2-enoyl]amino]benzoate: Similar structure but lacks the chlorine atom.
Methyl 2-[[(E)-3-[3-(methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate: Similar structure but with a methoxy group instead of the chlorophenyl group.
Uniqueness
Methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate is unique due to the presence of the chlorophenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-25(30)21-10-3-5-12-23(21)28-24(29)19(15-27)13-17-7-6-9-20(14-17)32-16-18-8-2-4-11-22(18)26/h2-14H,16H2,1H3,(H,28,29)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJLUQINJXQXDV-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.